2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Description
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
Properties
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-26-20-7-5-4-6-19(20)24-14-12-23(13-15-24)16-21(25)22-18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTUOCNPMRBRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 2-ethoxyphenylpiperazine with 4-methylphenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. It is believed to modulate the activity of neurotransmitter receptors, thereby influencing neurological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
- 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Uniqueness
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific ethoxy substitution on the phenyl ring, which may confer distinct pharmacological properties compared to its methoxy and chloro analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
